3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylurea - 1170832-36-6

3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylurea

Catalog Number: EVT-2875724
CAS Number: 1170832-36-6
Molecular Formula: C17H17N3O2
Molecular Weight: 295.342
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-N-Hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide

Compound Description: (E)-N-Hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide (Compound 11 in the source paper) is a potent and selective histone deacetylase (HDAC) inhibitor, specifically targeting class I HDACs []. Studies have shown its significant anti-proliferative activity in various human cancer cell lines, particularly in colorectal cancer cells. Compound 11 induces cell cycle arrest, activates apoptotic pathways, and suppresses tumor cell motility [].

N-(7-{[2-(Dimethylamino)ethyl]amino}-1-methyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-3,4,5-trimethoxybenzamide

Compound Description: This compound is a 1,6-naphthyridin-2(1H)-one derivative synthesized via regioselective palladium-catalyzed cross-coupling reactions []. It has been recognized for its antiproliferative activity against breast cancer cell lines [].

Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetra­hydro­pyrimidine-5-carboxyl­ate

Compound Description: This compound is a dihydropyrimidinone derivative that exists as three distinct polymorphs []. The structure is characterized by a screw-boat conformation of the dihydropyrimidine ring and an axially positioned furan ring [].

Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound, internally coded as LaSOM® 293, is synthesized using a four-step route involving a Biginelli reaction followed by Huisgen 1,3-dipolar cycloaddition [].

N-(4-Fluorophenyl)-6-methyl-2-oxo-4-substituted phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides

Compound Description: This series of compounds was investigated for their HIV-1 integrase (IN) inhibitory activity []. While demonstrating in vitro inhibition of the strand transfer reaction, these compounds lacked activity in cell-based assays [].

7-Amino-5-bromo-4-methyl-2-oxo-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile Monohydrate

Compound Description: This compound, a 1,6-naphthyridine derivative, is a product of the cyclization reaction of 5-cyano-6-(dicyanomethylene)-4-methyl-2-piperidone in HBr/dioxane [].

5-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)diazenyl]-1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Compound Description: This N-heterocyclic ligand and its transition metal complexes were studied for their antimicrobial, antimycobacterial, and cytotoxic activities [].

(R)-5,8-Dichloro-7-(methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4-dihydroisoquinoline

Compound Description: This compound, designated as PF-06821497, is an orally bioavailable Enhancer of Zeste Homolog 2 (EZH2) inhibitor []. It was developed through a ligand and property-based design strategy to enhance metabolic stability and solubility [].

Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound features a dihydropyrimidinone ring in a flattened boat conformation. Its crystal structure reveals centrosymmetric dimers formed through pairs of N—H⋯O hydrogen bonds, further linked into infinite chains by N—H⋯N hydrogen bonds [].

4-(Substituted Phenyl)-N-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide Derivatives

Compound Description: This series of substituted dihydropyrimidinones was synthesized via the Biginelli reaction and screened for in vitro antibacterial and antifungal activities [].

N′-{5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl}-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide-diethyl ether (2/1)

Compound Description: This compound is a host-guest complex with a diethyl ether molecule []. The structure was determined using X-ray crystallography, revealing its orthorhombic crystal system and specific bond lengths and angles [].

(R)-8-(6-Methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4- b]pyrrol-2-yl)-3-(1-methylcyclopropyl)-2-((1-methylcyclopropyl)amino)quinazolin-4(3 H)-one

Compound Description: This compound is a potent and selective Pim-1/2 kinase inhibitor identified as a potential therapeutic agent for hematological malignancies []. It exhibits improved potency, solubility, and drug-like properties compared to earlier analogs [].

-(4-Allyl-4-methyl-2-oxo-1,4-dihydro-2H-benzo[d]- [, ]oxazin-6-yl)-5-cyano-pyrrole-1-carboxylic acid tert-butyl ester

Compound Description: The crystal structure of this compound was determined using X-ray diffraction, revealing a triclinic crystal system and specific bond lengths and angles [].

Pyrazolopyranopyrimidines, 3-Methyl-4-aryl-4,5-dihydro-1H-pyrano[2,3-c]pyrazol-6-ones, and 1,6-Diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitriles

Compound Description: These three classes of compounds were synthesized using one-pot, four-component reactions catalyzed by silica-supported ionic liquids []. This method offers a green and efficient approach to these heterocyclic scaffolds [].

(R)‐1‐{(2‐Oxo‐1,2‐di­hydro­quinolin-6‐yl)[3‐(tri­fluoro­methyl)­phenyl]­methyl}‐1H‐1,2,4‐triazol‐4‐ium bromide

Compound Description: This compound (R111214) is a cytochrome P-450 inhibitor. Its crystal structure reveals a propeller-like arrangement of the triazolyl, phenyl, and quinolinone rings []. Infinite chains are formed along the c-axis of the crystal due to N—H⋯O hydrogen bonds [].

N-(3-Chloro-2-oxo-4-phenylazetidin-1-yl)-4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides

Compound Description: This series of compounds was synthesized and evaluated for in vitro antibacterial and antifungal activities against various microorganisms [].

(S)-Methyl 2-[(3R,4R)-2-benzyl-3-(2-furyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamido]-3-(1H-indol-3-yl)propanoate

Compound Description: This compound was synthesized through the reaction of racemic trans-2-benzyl-3-(2-furyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid with l-tryptophan methyl ester and diisopropylcarbodiimide [].

Ethyl 6-methyl-2-oxo-4-[4-(1H-tetrazol-5-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate–dimethylformamide–water (2/1/1)

Compound Description: This compound crystallizes with dimethylformamide and water molecules []. Its crystal structure reveals two independent molecules of the title compound, interconnected through a network of hydrogen bonds, forming a three-dimensional supramolecular architecture [].

1-(1-(6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)ethylidene)thiosemicarbazide Derivatives

Compound Description: These compounds were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains []. They showed mild to moderate activity, indicating their potential as antimicrobial agents [].

5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Compound Description: This compound was synthesized using a tandem Knoevenagel–Michael reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one [].

Olmesartan medoxomil

Compound Description: Olmesartan medoxomil (C29H30N6O6) is a medication used to treat high blood pressure [].

(3S,4R)‐3,4‐Dihydro‐4‐(2,3‐dihydro‐2‐methyl‐3‐oxo‐pyridazin-6‐Yl)oxy‐3‐hydroxy‐6‐(3‐hydroxyphenyl)sulphonyl‐2,2,3‐trimethyl‐2H‐benzo[b]pyran

Compound Description: This compound is a potassium channel opener synthesized as a single enantiomer using an optimized six-step linear sequence. A key step in its synthesis involves an asymmetric epoxidation reaction catalyzed by Jacobsen's catalyst [].

1'-(4-Bromophenyl)-4'-{4-[(2- oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene)methyl]phenyl}-3'',4''-dihydroacenaphthylene-1-spiro-2'-pyrrolidine-3'-spiro-2''-naphthalene-2,1''(1H,2''H)-dione

Compound Description: This pyrrolidine-based compound was studied for its potential antifungal activity through in silico docking studies targeting glucose-6-phosphate synthase [].

1-[(2S,4R)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one

Compound Description: The crystal structure of this compound shows that the tetrahydropyridine ring of the quinoline moiety adopts a half-chair conformation, while the pyrrolidine ring takes an envelope conformation []. Molecules within the crystal structure are connected through N—H⋯O and C—H⋯O hydrogen bonds, forming sheets [].

3-Benzoyl-5-acyl-6-methyl-4-substituted-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines

Compound Description: This class of compounds was synthesized and evaluated for antibacterial activity against Staphylococcus aureus. Quantitative structure-activity relationship (QSAR) studies were conducted to correlate their structures with biological activity [].

[4,6-(4 Substituted Aryl)-2-oxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]-acetic acid Derivatives

Compound Description: This series of compounds was synthesized through a base-catalyzed condensation reaction and subsequently screened for anti-inflammatory activity. The study identified several compounds with notable anti-inflammatory effects [].

4-Oxo-and 4-Thio-5-methyl-6-(1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidines

Compound Description: This series of novel thienopyrimidine derivatives was synthesized and evaluated for their antimicrobial activity []. Some compounds displayed activity against Candida albicans and bacterial strains such as Staphylococcus aureus and Bacillus subtilis [].

(E)-3-(3-(2,3-Dihydro-3-methyl-2-oxo- 3H-benzoxazole-6-yl)-1-phenyl-1H-pyrazole- 4-yl)acrylamides

Compound Description: These compounds were synthesized and evaluated for their inhibitory activities on COX-1 and COX-2, key enzymes involved in inflammation, as well as their antiplatelet activity [].

Substituted Pyrimidines Including Ethyl/methyl-4-(aryl)-6-methyl-2-oxo/thioxo-1,2,3,4-tetrahydropyridimidine-5-carboxylate Derivatives

Compound Description: This research investigates the physicochemical properties of various substituted pyrimidines in ethanolic solutions. The study analyzes parameters such as density, viscosity, and ultrasonic velocity to understand molecular interactions [].

N-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides

Compound Description: This class of compounds serves as starting materials for the synthesis of substituted pyrrolo[3,4-b]pyridin-5-ones. They undergo a novel recyclization reaction in the presence of amines and acidic ethanol, offering a new synthetic pathway to these heterocyclic compounds [].

trans- and cis-3-(1-Methyl-1H-pyrrol-2-yl)-1-(2H)-oxo-2-phenethyl-1,2,3,4-tetrahydroisoquino-lin-4-carboxylic acids and Derivatives

Compound Description: This research investigates the stereochemical aspects of synthesizing trans and cis isomers of tetrahydroisoquinoline-4-carboxylic acids. The study explores different reaction conditions and transformations of these compounds, providing valuable insights into their stereochemistry and reactivity [].

8-{4-[(6-Phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one Hydrochloride

Compound Description: The crystal structure of this compound's hydrochloride salt is analyzed and compared to a fluorinated analog, providing insights into structural features and intermolecular interactions [].

2-Amino-4-hydroxy-1,4,5,6-tetrahydropyrimido[4,5-a]carbazoles and 6,12-Dihydro-2-methyl-6-oxo-bisindolo[1,2-b:5,4-b′]cyclohexanones

Compound Description: This study describes the synthesis of two classes of compounds, pyrimido anellated carbazoles and bisindolocyclohexanones, using 2-hydroxymethylene-1-oxo-1,2,3,4-tetrahydrocarbazoles as a key starting material []. These reactions involve treatment with guanidine nitrate and diazotized p-toluidine, followed by cyclization to yield the desired products.

(S)-[6-Amino-4-[(1-methyl-2-oxo-2 phenyl-ethyl amino]-5-nitro-2-pyridinyl]carbamic acid, ethyl ester

Compound Description: This compound exhibits potent inhibition of mitotic cell division in L1210 leukemia cells. Notably, the (2S)-(-)-isomer displays significantly higher potency compared to its (2R)-(+)-isomer or the racemic mixture, highlighting the importance of stereochemistry in biological activity [].

(1R,5S)-6-(4-Methyl-2-oxo-2,5-dihydrofuran-3-yl)-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-7-one

Compound Description: This novel compound (compound 9 in the source) containing a butenolide unit was identified as a byproduct during the industrial synthesis of the 1-oxacephem core structure from 6-aminopenicillanic acid [].

N-(5-oxo-2-phenylimidazolidin-1-yl)-4-(3,4- dihydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Compound Description: This novel dihydropyrimidinone derivative was synthesized via the Biginelli reaction and characterized using various spectroscopic techniques. The compound showed substantial antioxidant activity in vitro, suggesting its potential as an antioxidant agent [].

1-Morpholinoacetyl-2-methyl-3-phenyl-4-oxo-1,2,3,4-tetrahydro quinazoline hydrochloride (HQ-275)

Compound Description: HQ-275 is a compound with potent choleretic activity. It shows protective effects against alpha-naphthyl isothiocyanate (ANIT)-induced liver damage in rats, but less so against thioacetamide (TAA)-induced damage [].

6-Methyl-2-oxo-N-(4-(piperidin-1-yl) phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide Derivatives

Compound Description: This series of Biginelli dihydropyrimidines were synthesized and evaluated for their antimicrobial, antifungal, and antimalarial activities [].

Properties

CAS Number

1170832-36-6

Product Name

3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylurea

IUPAC Name

1-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-phenylurea

Molecular Formula

C17H17N3O2

Molecular Weight

295.342

InChI

InChI=1S/C17H17N3O2/c1-20-15-9-8-14(11-12(15)7-10-16(20)21)19-17(22)18-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10H2,1H3,(H2,18,19,22)

InChI Key

JJTYZFNEAUDJOU-UHFFFAOYSA-N

SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.